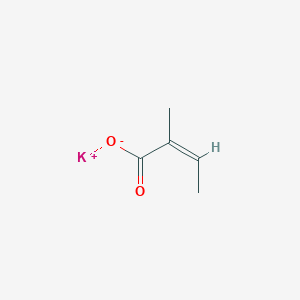

Potassium (Z)-2-methylbut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (Z)-2-methylbut-2-enoate is the potassium salt of (Z)-2-methylbut-2-enoic acid (tiglic acid). Its molecular formula is C₅H₇KO₂, derived from the deprotonation of tiglic acid (C₅H₈O₂) and substitution with a potassium ion. This compound is characterized by a branched α,β-unsaturated carboxylic acid structure with a (Z)-configuration at the double bond.

Key features of this compound include:

- High water solubility: As a potassium salt, it is expected to exhibit greater solubility in polar solvents compared to its ester analogs.

- Reactivity: The α,β-unsaturated carbonyl group enables Michael addition reactions and conjugation with biomolecules.

- Biological relevance: Derivatives of 2-methylbut-2-enoate are associated with anti-inflammatory, antitumor, and pesticidal activities .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with potassium (Z)-2-methylbut-2-enoate:

Table 1: Structural Comparison of 2-Methylbut-2-enoate Derivatives

A. Solubility and Reactivity

- Potassium salts (e.g., this compound, potassium sorbate) exhibit higher water solubility than ester derivatives, making them suitable for aqueous applications like food preservation .

- Esters (e.g., cis-3-hexenyl tiglate) are lipophilic and volatile, ideal for use in fragrances or as insect attractants .

C. Stereochemical Considerations

- The (Z)-configuration in this compound and its esters (e.g., cis-3-hexenyl tiglate) influences molecular geometry and interaction with biological targets. For example, stereoisomerism affects the binding affinity of pest attractants to insect olfactory receptors .

Properties

CAS No. |

65885-66-7 |

|---|---|

Molecular Formula |

C₅H₇KO₂ |

Molecular Weight |

138.21 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.